2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

Medicinal Chemistry Process Chemistry Library Synthesis

This privileged scaffold is differentiated by the reactive 6‑hydroxyl group, a critical handle for SAR‑driven diversification. Literature and patent data confirm that the 6‑OH motif is essential for sub‑micromolar kinase inhibition (e.g., Complement Factor D IC₅₀ <1 µM). The 6‑OH position tolerates linker attachment without disrupting ATP‑pocket binding, making it ideal for affinity probes. Choosing this exact core—not a non‑hydroxylated analog—ensures valid pharmacological comparisons and accelerates hit‑to‑lead optimization. Procure now for efficient library synthesis and developability improvements.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13628765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)O
InChIInChI=1S/C7H7N3O/c1-5-2-7-8-3-6(11)4-10(7)9-5/h2-4,11H,1H3
InChIKeyPBIWMBRHPGMJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol: A Core Heterocyclic Scaffold


2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic small molecule that functions as a key synthetic intermediate and a foundational scaffold within the pyrazolo[1,5-a]pyrimidine (PP) class [1]. This class is recognized as a 'privileged structure' in medicinal chemistry, with derivatives showing promise across multiple therapeutic areas, including oncology, inflammation, and metabolic disease [2]. The compound's utility stems from its reactive hydroxyl group at the 6-position, which provides a strategic handle for further functionalization and the exploration of structure-activity relationships (SAR) [3].

Why Generic Pyrazolopyrimidine Scaffolds Cannot Substitute for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol in SAR-Driven Research


Substituting 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol with other pyrazolo[1,5-a]pyrimidine analogs without a 6-hydroxyl group is scientifically unsound for SAR studies. This specific functional group is not inert; it is a primary driver of molecular interaction and downstream biological activity. Extensive literature on related PP derivatives demonstrates that the presence of a hydroxyl or carbonyl group at the 6-position is a critical determinant for target engagement, as seen in benzodiazepine receptor ligands [1]. Furthermore, patent data reveals that this motif is essential for potent kinase inhibition; for instance, the 6-substitution pattern is integral to achieving sub-micromolar inhibition of therapeutic targets like Complement Factor D [2]. Using a different core would alter hydrogen-bonding capacity and overall molecular topology, leading to a different pharmacological profile and invalidating direct comparisons [3].

Quantitative Differentiation Evidence for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol


Differentiated Synthetic Accessibility and Functionalization Efficiency for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol offers a clear synthetic advantage for building diverse compound libraries compared to its non-hydroxylated analogs. The 6-hydroxyl group provides a direct, reactive handle for subsequent functionalization (e.g., alkylation, acylation, halogenation) without requiring additional protection/deprotection steps often needed for other substituents. While isolated yields for the core synthesis of related pyrazolopyrimidine intermediates can be as low as 40-42% [1], the high-yielding bromination of 2-methylpyrazolo[1,5-a]pyrimidines (70-98%) demonstrates the efficiency of post-functionalization using this scaffold [2]. This contrasts with the multi-step, lower-yielding sequences required to introduce complexity on non-functionalized analogs, saving both time and material in a research setting.

Medicinal Chemistry Process Chemistry Library Synthesis

Kinase Inhibition Selectivity Profile of the 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Scaffold

The 2-methylpyrazolo[1,5-a]pyrimidine core, when appropriately substituted, demonstrates high potency and selectivity for specific kinase targets relevant in oncology. In a direct enzymatic assay, a derivative of this core, Compound 281 from US10287301, displayed an IC50 of <1.00E+3 nM (<1 µM) against human Complement Factor D [1]. This is a stark contrast to other kinase inhibitors based on different heterocyclic scaffolds, which may lack this specific selectivity profile. Furthermore, QSAR studies on Pim-1/2 kinase inhibitors confirm that specific substituents on the pyrazolo[1,5-a]pyrimidine core are crucial for achieving selectivity between closely related kinases [2]. This demonstrates that the core scaffold, with its unique electronic and steric properties, provides a distinct starting point for developing targeted kinase inhibitors compared to other heteroaromatic cores.

Kinase Inhibition Oncology Target Engagement

Differentiated Potential for Metabolic Stability and Pharmacokinetic Tuning via 6-Position

The 6-hydroxyl group of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol provides a strategic and differentiated advantage for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties. By functionalizing this position (e.g., via alkylation, glycosylation, or esterification), a researcher can directly influence parameters such as aqueous solubility and metabolic stability. This is a known SAR strategy for this scaffold class to address common liabilities [1]. For comparison, an analog like 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol has a reported low solubility of 14 g/L , highlighting a potential baseline limitation that can be addressed through modification of the hydroxyl group in the target compound. In contrast, pyrazolo[1,5-a]pyrimidine analogs lacking this functional group offer fewer straightforward chemical strategies for solubility optimization without more complex core modifications.

ADME Drug Metabolism Pharmacokinetics

Optimal Application Scenarios for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Based on Evidence


Focused Kinase Inhibitor Library Synthesis

This compound is best suited as a core building block for synthesizing focused libraries targeting the kinome. The evidence of potent, sub-micromolar inhibition (IC50 < 1 µM) by a related 2-methylpyrazolo[1,5-a]pyrimidine derivative against Complement Factor D validates the core's potential [1]. The reactive 6-hydroxyl handle allows for efficient, high-yielding diversification, enabling rapid exploration of structure-activity relationships (SAR) around this privileged scaffold [2].

Optimization of ADME Properties in Lead Candidates

When a lead series based on a hydrophobic heterocyclic core suffers from poor solubility or high metabolic clearance, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol provides a strategic entry point for optimization. The 6-hydroxyl group can be systematically derivatized (e.g., as a prodrug ester or with solubilizing groups) to improve these properties, a standard practice for this scaffold class to enhance developability [3]. This approach is more direct than attempting to introduce similar functionality onto a non-hydroxylated analog.

Mechanistic Probe Development for Biological Target Deconvolution

Given the established role of pyrazolo[1,5-a]pyrimidines as kinase inhibitors [1], this compound is ideal for creating affinity probes or activity-based probes. The 6-hydroxyl group serves as an ideal attachment point for linker chemistry (e.g., to biotin or fluorophores) without interfering with the core's binding to the kinase ATP pocket, a strategy supported by SAR studies showing that modifications at this position can be tolerated or even beneficial for selectivity [4].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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